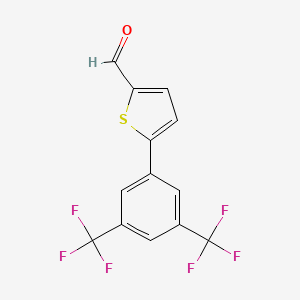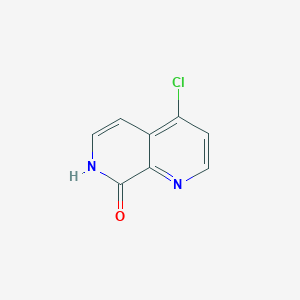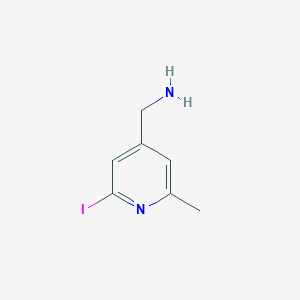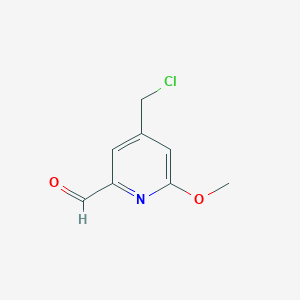
5-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde is a fluorinated thiophene derivative. Thiophene derivatives are known for their wide range of applications in various fields such as organic semiconductors, pharmaceuticals, and materials science . The presence of trifluoromethyl groups enhances the compound’s chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene with molecular fluorine, although this process is not very selective . Another approach involves the use of electrophilic monofluorinating reagents like gaseous SF₃⁺, which is generated by electron ionization of sulfur hexafluoride .
Industrial Production Methods
the general principles of thiophene derivative synthesis, such as the use of high-purity reagents and controlled reaction conditions, are likely to be applicable .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions[][3].
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives[][3].
Scientific Research Applications
5-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a selective class II histone deacetylase (HDAC) inhibitor.
Medicine: Explored for its anti-inflammatory and immunoregulatory activities.
Industry: Utilized in the development of organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 5-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, as a potential HDAC inhibitor, it may bind to the active site of the enzyme, thereby preventing the deacetylation of histone proteins. This leads to changes in gene expression and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenylthiourea: Known for its use in H-bond catalysts.
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine: Used as ligands in catalytic reactions.
3,5-Bis(trifluoromethyl)aniline: Utilized in the synthesis of various organic compounds.
Uniqueness
5-(3,5-Bis(trifluoromethyl)phenyl)thiophene-2-carbaldehyde is unique due to its combination of a thiophene ring and trifluoromethyl groups, which confer enhanced chemical stability and biological activity. This makes it particularly valuable in applications requiring robust and active compounds .
Properties
Molecular Formula |
C13H6F6OS |
|---|---|
Molecular Weight |
324.24 g/mol |
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H6F6OS/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(6-20)21-11/h1-6H |
InChI Key |
USYGTWDQZCNXSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2S,7R)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B14853802.png)



![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)








